2-methyl-1H-pyrrolo[3,2-c]pyridine
Overview
Description
2-Methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H8N2. It is an azaindole derivative, characterized by a fused pyrrole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Mechanism of Action
Target of Action
The primary targets of 2-methyl-1H-pyrrolo[3,2-c]pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with FGFRs, leading to significant changes in the cells. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound affects the FGF–FGFR axis, which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Result of Action
The compound exhibits potent FGFR inhibitory activity. In vitro, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Biochemical Analysis
Biochemical Properties
It has been suggested that it can be used as a biological material or organic compound for life science related research .
Cellular Effects
Preliminary biological evaluations of 1H-pyrrolo[3,2-c]pyridine derivatives have shown that they display moderate to excellent antitumor activities against various cancer cell lines . For example, one derivative, 10t, exhibited potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM .
Molecular Mechanism
It has been suggested that 1H-pyrrolo[3,2-c]pyridine derivatives can interact with tubulin by forming hydrogen bonds with colchicine sites Thra179 and Asnb349 .
Temporal Effects in Laboratory Settings
It has been reported that 1H-pyrrolo[3,2-c]pyridine derivatives can potently inhibit tubulin polymerisation at concentrations of 3µM and 5µM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-pyrrolo[3,2-c]pyridine typically involves cyclization reactions. One common method includes the cyclization of 2-aminopyridine with acetylenic compounds under acidic conditions. Another approach involves the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes such as the Fischer indole synthesis or Madelung synthesis. These methods are optimized for high yield and purity, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: Typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Often carried out with hydrogen gas in the presence of a palladium catalyst.
Substitution: Commonly involves halogenation, nitration, and sulfonation reactions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst
Major Products: The major products formed from these reactions include halogenated derivatives, nitro compounds, and sulfonated derivatives, which are valuable intermediates in further chemical synthesis .
Scientific Research Applications
2-Methyl-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- 1H-pyrrolo[2,3-b]pyridine
- 1H-pyrrolo[3,4-c]pyridine
- Pyrrolopyrazine derivatives
Comparison: Compared to these similar compounds, 2-methyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methyl group at the 2-position enhances its lipophilicity and potentially its ability to interact with lipid membranes .
Properties
IUPAC Name |
2-methyl-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-7-5-9-3-2-8(7)10-6/h2-5,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEAZIPYGNUYPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20554999 | |
Record name | 2-Methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-37-4 | |
Record name | 2-Methyl-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20554999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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